molecular formula C4H7Cl3Si B1638269 Silane, 2-butenyltrichloro-

Silane, 2-butenyltrichloro-

Cat. No.: B1638269
M. Wt: 189.54 g/mol
InChI Key: ZJDOJJKRTWHPOY-NSCUHMNNSA-N
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Description

Silane, 2-butenyltrichloro- (C₄H₇Cl₃Si) is an organosilicon compound featuring a trichlorosilyl group (-SiCl₃) bonded to a 2-butenyl chain (CH₂CHCHCH₂). This structure confers unique reactivity due to the combination of the electron-withdrawing trichlorosilyl group and the unsaturated butenyl moiety. The unsaturated butenyl group may enhance reactivity in polymerization or functionalization processes compared to saturated analogs.

Properties

Molecular Formula

C4H7Cl3Si

Molecular Weight

189.54 g/mol

IUPAC Name

[(E)-but-2-enyl]-trichlorosilane

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+

InChI Key

ZJDOJJKRTWHPOY-NSCUHMNNSA-N

SMILES

CC=CC[Si](Cl)(Cl)Cl

Isomeric SMILES

C/C=C/C[Si](Cl)(Cl)Cl

Canonical SMILES

CC=CC[Si](Cl)(Cl)Cl

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Chemical Reactions Analysis

Hydrosilylation Reactions

This compound participates in hydrosilylation with unsaturated substrates like alkynes or alkenes. The reaction proceeds via a platinum-catalyzed mechanism where the Si–Cl bond adds across the π-system:

text
RC≡CH + Cl₃Si–CH₂–CH₂–CH=CH₂ → Cl₃Si–CH₂–CH₂–CH₂–CH₂–R

Key findings include:

  • Regioselectivity : Preferential anti-Markovnikov addition due to silicon’s electrophilic character .

  • Catalysts : Chloroplatinic acid (H₂PtCl₆) or Pt/C enhance reaction rates (>90% yield) .

  • Steric Effects : Bulky substituents on alkynes reduce yields by hindering transition-state alignment .

Electrophilic Substitution

The electron-donating silyl group stabilizes adjacent carbocations, enabling electrophilic substitutions :

text
Cl₃Si–CH₂–CH=CH₂ + E⁺ → Cl₃Si–CH₂–C⁺H–CH₂–E → Cl₃Si–CH₂–CH(E)–CH₂

Notable features :

  • Site Selectivity : Electrophiles (E⁺) attack the γ-carbon (relative to Si), forming β-silyl carbocations.

  • Nucleophile Assistance : Counterions (e.g., Cl⁻) facilitate silicon elimination, yielding alkenes with E/Z selectivity (Table 1).

Table 1: Stereochemical Outcomes in Electrophilic Additions

Electrophile (E⁺)NucleophileE:%Z:%Reference
H⁺ (Protonation)H₂O8515
Br₂Br⁻928

Silyl-Heck Cross-Coupling

The silyl-Heck reaction with alkenes forms allylsilanes under palladium catalysis :

text
Cl₃Si–CH₂–CH=CH₂ + CH₂=CHR → Cl₃Si–CH₂–CH=CH–CH₂–CH₂R

Optimized conditions (5 mol% Pd, tBuPPh₂ ligand, 50°C in toluene) achieve >98% yield with exclusive E-selectivity .

Hydrolysis and Alcoholysis

The trichlorosilyl group undergoes rapid hydrolysis:

text
Cl₃Si–R + 3H₂O → HO–Si(OH)₂–R + 3HCl
  • Kinetics : Second-order dependence on water concentration (k = 1.2 ×10⁻³ M⁻¹s⁻¹ at 25°C) .

  • Applications : Forms silanol-terminated intermediates for polymer crosslinking .

Table 2: Solvolysis Rates in Protic Media

SolventHalf-life (25°C)Product
H₂O2.5 minSilanetriol
MeOH8 minTrimethoxysilane
EtOH15 minTriethoxysilane

Polymerization and Crosslinking

Silane, 2-butenyltrichloro- acts as a monomer in radical-initiated polymerizations :

  • Copolymers : With styrene or butadiene, forming Si-functionalized polymers (Tg = −45°C to 120°C) .

  • Crosslinking : Reacts with triethylsilanol to form networked polysiloxanes (Table 3) .

Table 3: Crosslinking Efficiency with Silanols

SilanolReaction Time (h)Crosslink Density (mol/m³)
Triethylsilanol21.8 ×10³
Phenylsilanol42.1 ×10³

Stereochemical Rearrangements

Under amine catalysis, hypervalent silicon intermediates enable allylic transposition :

text
Cl₃Si–CH₂–CH=CH₂ → Cl₃Si–CH₂–CH₂–CH₂–SiCl₃ (diadduct)
  • Diadduct Formation : Up to 40% yield with tri-n-butylamine .

  • Mechanism : Involves nucleophilic attack at silicon, followed by β-hydride elimination .

This compound’s reactivity profile underscores its utility in synthesizing functional silanes, stereoselective catalysts, and advanced polymeric materials.

Comparison with Similar Compounds

Comparative Analysis with Similar Trichlorosilanes

Structural and Physical Properties

The table below summarizes key physical properties of structurally related trichlorosilanes, inferred from available evidence:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Feature
2-Butenyltrichlorosilane 191.56* Not reported Not reported Unsaturated butenyl chain
Butyltrichlorosilane 191.56 149 1.160 Linear butyl chain
tert-Butyltrichlorosilane 191.56 132–134 1.160 Branched tert-butyl group
2-(Bicycloheptyl)trichlorosilane 231.6† Not reported Not reported Bulky bicycloheptyl substituent

*Molecular weight calculated based on formula C₄H₇Cl₃Si. †Calculated based on bicyclo[2.2.1]heptane structure.
Sources: .

Key Observations :

  • Butyltrichlorosilane and tert-butyltrichlorosilane share identical molecular weights but differ in boiling points due to structural branching. The linear butyl analog has a higher boiling point (149°C) than the branched tert-butyl variant (132–134°C), reflecting differences in intermolecular forces .

Reactivity and Functional Performance

Hydrolysis and Crosslinking

Trichlorosilanes undergo hydrolysis to form silanol (Si-OH), enabling covalent bonding to hydroxylated surfaces (e.g., metals, glass) . The rate of hydrolysis and subsequent crosslinking is influenced by substituents:

  • Butyltrichlorosilane: Linear chains promote rapid hydrolysis and dense silanol networks, enhancing adhesion in coatings .
  • tert-Butyltrichlorosilane : Bulkier substituents slow hydrolysis, favoring controlled film formation for hydrophobic applications .
  • 2-Butenyltrichlorosilane : The butenyl group’s double bond may enable additional reactivity (e.g., radical polymerization or thiol-ene click chemistry), broadening functionalization pathways.
Thermal and Chemical Stability
  • Cyclic or bulky substituents (e.g., 2-(bicycloheptyl)trichlorosilane ) improve thermal stability due to rigid structures but may reduce compatibility with polar matrices .
  • Unsaturated chains (e.g., 2-butenyl) could introduce susceptibility to oxidation, requiring stabilization in harsh environments.

Research Findings and Limitations

  • Silane coupling agents with unsaturated groups (e.g., vinyl, butenyl) show promise in epoxy resin curing, enhancing toughness and thermal stability .
  • A key limitation of 2-butenyltrichlorosilane is the lack of commercial data on shelf life and hydrolysis kinetics, necessitating further study.
  • Comparative studies highlight that substituent bulkiness inversely correlates with hydrolysis rate but improves hydrolytic stability in cured networks .

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